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molecular formula C8H6FN B066165 4-Fluoro-3-methylbenzonitrile CAS No. 185147-08-4

4-Fluoro-3-methylbenzonitrile

Cat. No. B066165
M. Wt: 135.14 g/mol
InChI Key: ZMEAHKIIWJDJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07947700B2

Procedure details

10.00 g (65.29 mmol) 4-fluoro-3-methyl-benzoic acid amide are stirred together with 50 ml phosphorus oxychloride for 4 hours at 60° C. and then evaporated down i. vac. The residue is poured into ice water, the resulting precipitate is filtered off and washed with water. After being taken up in ethyl acetate the organic phase is washed with sat. potassium carbonate solution, dried over sodium sulphate and evaporated down completely i. vac.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][C:3]=1[CH3:11]>P(Cl)(Cl)(Cl)=O>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC1=C(C=C(C(=O)N)C=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down i
ADDITION
Type
ADDITION
Details
The residue is poured into ice water
FILTRATION
Type
FILTRATION
Details
the resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
is washed with sat. potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down completely i

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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